
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, along with a 3,3-dimethylbut-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene typically involves the iodination of a precursor compound. One common method is the reaction of 3,3-dimethylbut-1-en-1-ylbenzene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and yield. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide and acetone, with reaction conditions typically involving reflux.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The 3,3-dimethylbut-1-en-1-yl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-3,3-dimethylbut-1-en-1-yl)benzene: Similar structure but with a bromine atom instead of iodine.
(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the halogen atom, resulting in different reactivity.
Uniqueness
(4-Iodo-3,3-dimethylbut-1-en-1-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential use in radiolabeling studies.
Propiedades
Número CAS |
827573-99-9 |
|---|---|
Fórmula molecular |
C12H15I |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
(4-iodo-3,3-dimethylbut-1-enyl)benzene |
InChI |
InChI=1S/C12H15I/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
WAJFKAUANUIYES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CI)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
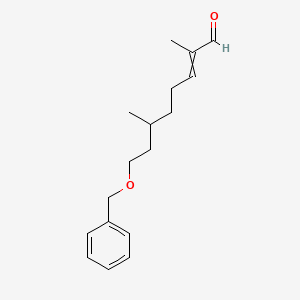
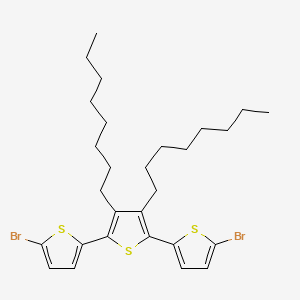

![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
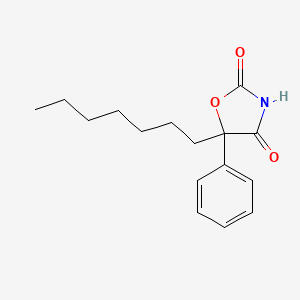
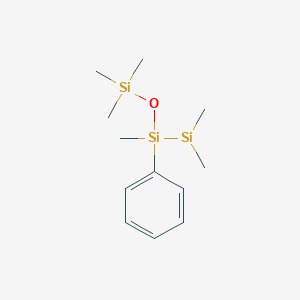
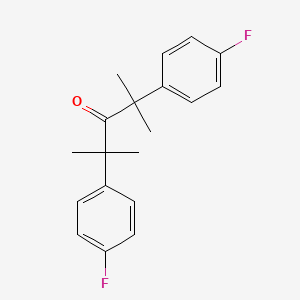
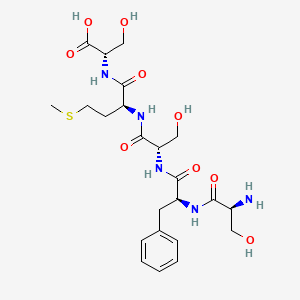
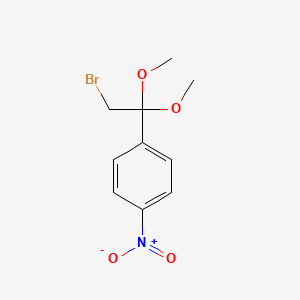

![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
